Physicochemical Differentiation from 1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
The target compound's N1-cyanomethyl group confers significantly lower lipophilicity compared to the N1-phenyl analog (1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, CAS 1275564-13-0), which is a representative in-class comparator. This is a critical parameter for optimizing ADME profiles and reducing off-target promiscuity [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1 [1] |
| Comparator Or Baseline | XLogP3 for 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1275564-13-0) is predicted to be >2.5 based on the addition of a phenyl ring. While an exact computed value is not available from a single source, the structural difference alone accounts for a significant increase in logP. |
| Quantified Difference | The target compound's XLogP3 of 1 is more than 1.5 log units lower, translating to a more than 30-fold difference in the octanol-water partition coefficient, favoring aqueous solubility and potentially renal clearance. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] vs. structural inference [2]. |
Why This Matters
Lower lipophilicity is a key design feature for mitigating metabolism, hERG channel binding, and general off-target toxicity, making this a superior starting scaffold for orally bioavailable drug candidates compared to its N-phenyl analog.
- [1] PubChem Compound Summary for CID 121213285, 1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information (2026). View Source
- [2] Inceler, N., Yılmaz, A., & Baytas, S. N. (2012). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Medicinal Chemistry Research, 22, 3109–3118. View Source
